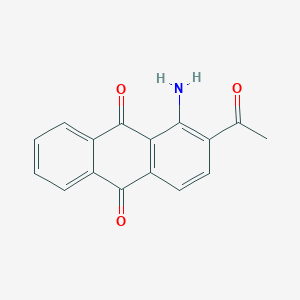
Molybdenum;sulfanylidenetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum;sulfanylidenetin is a compound that features molybdenum, a transition metal known for its high melting point and resistance to corrosion Molybdenum is essential for various biological processes and is utilized in numerous industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Molybdenum;sulfanylidenetin typically involves the reaction of molybdenum trioxide (MoO3) with hydrogen sulfide (H2S) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion:
MoO3+3H2S→MoS3+3H2O
Industrial Production Methods
Industrial production of this compound often involves the flotation process to separate molybdenum disulfide (MoS2) from other minerals. The concentrate is then roasted in air at around 600°C to produce molybdenum trioxide, which is subsequently reacted with hydrogen sulfide to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum;sulfanylidenetin undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form molybdenum trioxide.
Reduction: Reduced by hydrogen or carbon to form molybdenum metal.
Substitution: Reacts with halogens to form molybdenum halides.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at high temperatures.
Reduction: Uses hydrogen or carbon at elevated temperatures.
Substitution: Involves halogens like chlorine or fluorine under controlled conditions.
Major Products
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Molybdenum metal (Mo)
Substitution: Molybdenum halides (e.g., MoCl5, MoF6)
Aplicaciones Científicas De Investigación
Molybdenum;sulfanylidenetin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation.
Biology: Plays a role in enzyme functions, particularly in nitrogen fixation and sulfur metabolism.
Medicine: Investigated for its potential in cancer treatment and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, pigments, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Molybdenum;sulfanylidenetin involves its ability to cycle between different oxidation states, enabling it to participate in redox reactions. It acts as a cofactor for enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase, facilitating various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Molybdenum disulfide (MoS2)
- Molybdenum trioxide (MoO3)
- Molybdenum hexacarbonyl (Mo(CO)6)
Uniqueness
Molybdenum;sulfanylidenetin is unique due to its specific sulfur content, which imparts distinct chemical properties and reactivity compared to other molybdenum compounds. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and industrial applications .
Propiedades
Número CAS |
57485-07-1 |
|---|---|
Fórmula molecular |
MoSSn |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
molybdenum;sulfanylidenetin |
InChI |
InChI=1S/Mo.S.Sn |
Clave InChI |
AOMQEZYFMWQBPE-UHFFFAOYSA-N |
SMILES canónico |
S=[Sn].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


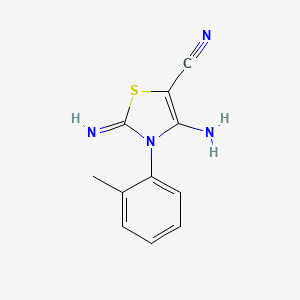
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)
![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
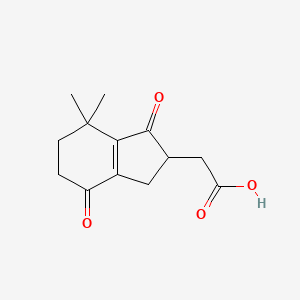
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

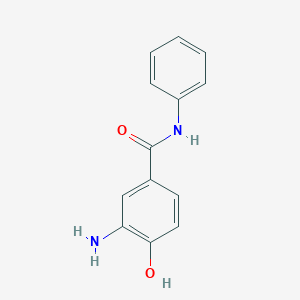
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
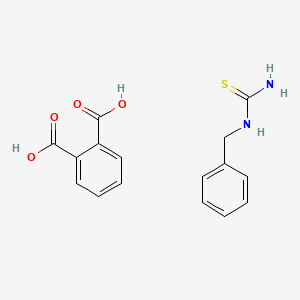
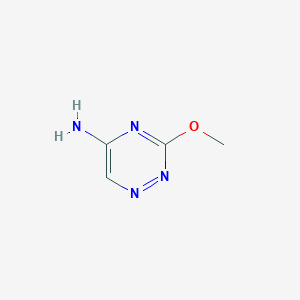
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)
